molecular formula C13H10ClN3O4 B2952183 3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 887878-21-9

3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2952183
CAS No.: 887878-21-9
M. Wt: 307.69
InChI Key: WEJPHKODMAWKIN-UHFFFAOYSA-N
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Description

3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum, a brain region critical for motor control and reward signaling. By selectively inhibiting PDE10A , this compound elevates intracellular levels of the second messengers cAMP and cGMP, thereby modulating striatal output pathways. Its primary research value lies in the investigation of basal ganglia function and the pathophysiology of central nervous system disorders linked to striatal dysfunction. Preclinical research utilizing this compound is focused on disease models of Huntington's disease and schizophrenia , where it has been shown to produce behavioral effects indicative of potential therapeutic utility. As a research-grade chemical tool, it enables scientists to dissect the complex signaling mechanisms of the striatum and evaluate PDE10A inhibition as a novel therapeutic strategy for these challenging neurological and psychiatric conditions.

Properties

IUPAC Name

3-chloro-N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c14-9-3-1-2-8(6-9)11(18)15-13-17-16-12(21-13)10-7-19-4-5-20-10/h1-3,6-7H,4-5H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEJPHKODMAWKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the dihydrodioxin moiety: The dihydrodioxin ring can be introduced through a cyclization reaction involving a suitable diene and a dienophile.

    Chlorination of the benzamide group: The chloro group can be introduced via electrophilic aromatic substitution using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as amines or ethers.

Scientific Research Applications

3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with a benzamide core linked to a 1,3,4-oxadiazole ring and a 5,6-dihydro-1,4-dioxin moiety. The presence of a chlorine atom enhances its reactivity and potential biological activity. Its molecular formula is C₁₃H₁₂ClN₃O₃, and it has a molecular weight of approximately 293.71 g/mol. The incorporation of various functional groups in its structure suggests that it may exhibit diverse chemical properties and biological activities.

Synthesis and Characteristics

The synthesis of N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide typically involves the formation of the 1,3,4-oxadiazole ring through cyclization of a hydrazide with a carboxylic acid derivative using dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The dioxin ring can be synthesized from a diol and a dihalide under basic conditions, for example, using ethylene glycol and sodium hydroxide (NaOH) with 1,2-dichloroethane.

Potential Applications

This compound has significant synthetic versatility, making it a valuable intermediate for further chemical modifications. The uniqueness of this compound lies in its specific combination of functional groups that confer distinct chemical and biological properties. The presence of the dimethylamino group enhances solubility and bioavailability compared to other derivatives with different substituents.

N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. If it acts as an antimicrobial agent, it might inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer research, it could induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways, thereby exerting its therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling and function.

    Oxidative Stress Modulation: The compound may influence oxidative stress pathways, either by acting as an antioxidant or by modulating the activity of oxidative enzymes.

Comparison with Similar Compounds

Antimicrobial Activity: Substituent-Dependent Efficacy

Several benzamide-oxadiazole derivatives exhibit antimicrobial properties. For example:

  • N.C. Desai et al. (2022) synthesized 3-chloro-N-(5-(4-((arylphenyl-amino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-methylthiazol-2-yl)benzamide analogs. These compounds showed MIC values of 12.5–100 µg/ml against bacterial strains, comparable to ciprofloxacin (standard drug). The thioxo group and arylphenyl-amino substitutions likely enhance membrane permeability and target binding .
  • Compound LMM5 and LMM11 (Kioshima et al., 2018) demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition. LMM5 features a 4-methoxyphenylmethyl group, while LMM11 has a furan-2-yl substituent, suggesting that electron-donating groups improve antifungal potency .

Comparison with Target Compound :
The target compound lacks the thioxo or sulfamoyl groups present in these analogs, which may reduce its direct antimicrobial efficacy. However, the 5,6-dihydro-1,4-dioxin moiety could confer unique pharmacokinetic advantages, such as improved solubility or reduced toxicity.

Key Observations :

Crystallographic and Coordination Chemistry Insights

  • Nickel Complex of 3-Chloro-N-(diethylcarbamothioyl)benzamide (2016): The nickel ion adopts a distorted square-planar geometry with S/O coordination. Such metal complexes are explored for catalytic or redox-active applications, contrasting with the purely organic target compound .
  • 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide (2010): Crystal data (orthorhombic, P2₁2₁2₁) reveal intermolecular hydrogen bonds (N–H⋯N, C–H⋯O) stabilizing the lattice. The thioxo group here may enable disulfide bridge formation in biological systems .

Comparison with Target Compound :
The absence of a thioxo group or metal-coordination site in the target compound limits its utility in redox chemistry but simplifies synthetic routes.

Enzyme Inhibition and Mechanism

  • Nitazoxanide Derivatives (e.g., N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide): These inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via amide conjugation. The target compound’s amide linkage and oxadiazole core may similarly disrupt enzyme-substrate interactions .

Biological Activity

3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. Its unique structural features include a benzamide core linked to a 1,3,4-oxadiazole ring and a 5,6-dihydro-1,4-dioxin moiety. The presence of chlorine enhances its reactivity and biological activity.

  • Molecular Formula : C₁₃H₁₀ClN₃O₄
  • Molecular Weight : Approximately 307.69 g/mol
  • Structural Features :
    • Benzamide core
    • 1,3,4-oxadiazole ring
    • 5,6-dihydro-1,4-dioxin moiety

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an anticancer agent. Key findings include:

  • Enzyme Inhibition : The compound exhibits inhibitory activity against enzymes involved in cancer pathways. Specifically, derivatives containing the oxadiazole core have shown promise in inhibiting calcium/calmodulin-stimulated adenylyl cyclases, which are implicated in chronic pain and cancer progression .
  • Mechanisms of Action : The mechanisms through which this compound exerts its biological effects include:
    • Inhibition of growth factors and kinases.
    • Targeting specific enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for cancer cell proliferation .
  • Structure-Activity Relationship (SAR) : Modifications to the compound's structure can significantly enhance its efficacy against specific cancer cell lines. For instance, variations in substituents can alter solubility and bioavailability, impacting overall therapeutic potential .

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to the oxadiazole scaffold:

StudyFindings
Kapoorr et al. (2023)Developed a photo-catalytic method for synthesizing oxadiazoles with high yields; demonstrated that oxadiazole derivatives exhibit significant anticancer properties .
PMC9963071 (2023)Reviewed various 1,3,4-oxadiazole derivatives and their mechanisms of action against different cancer cell lines; emphasized the importance of structural modifications for enhancing cytotoxicity .
BenchChem (2024)Discussed the interaction of oxadiazole compounds with molecular targets within cells; highlighted the modulation of cellular pathways leading to observed biological effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via a two-step approach:

Formation of the oxadiazole core : React 5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-amine with chloroacetyl chloride in the presence of triethylamine as a base. Reflux in a polar aprotic solvent (e.g., dioxane) for 4–6 hours, monitored by TLC .

Benzamide coupling : React the intermediate with 3-chlorobenzoyl chloride in DMF at 60°C, followed by recrystallization from ethanol or ethanol-DMF mixtures to purify the product .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions and purity via 1^1H and 13^{13}C NMR in deuterated solvents (e.g., DMSO-d6_6) .
  • Infrared Spectroscopy (IR) : Identify functional groups (amide C=O stretch at ~1650–1700 cm1^{-1}, oxadiazole ring vibrations) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula .

Q. How can researchers ensure purity during synthesis?

  • Methodological Answer :

  • Use TLC with silica gel plates (eluents: ethyl acetate/hexane mixtures) to monitor reaction progress .
  • Purify via recrystallization (ethanol or ethanol-DMF) or column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Methodological Answer :

  • Solvent Screening : Compare polar aprotic solvents (DMF, dioxane) vs. non-polar solvents. DMF enhances amide coupling efficiency but may require lower temperatures (60°C) to avoid side reactions .
  • Catalyst Optimization : Test bases like triethylamine vs. pyridine; triethylamine reduces HCl byproduct formation during chloroacetyl chloride reactions .
  • Time-Temperature Profiling : Use Design of Experiments (DoE) to balance reaction time and temperature, avoiding decomposition of the dihydrodioxin moiety .

Q. How can structural ambiguities in the oxadiazole-dioxin hybrid system be resolved?

  • Methodological Answer :

  • X-ray Crystallography : Resolve conformational flexibility in the dihydrodioxin ring and oxadiazole orientation. Hydrogen-bonding interactions (N–H⋯O/F) stabilize crystal packing and confirm tautomeric forms .
  • DFT Calculations : Compare experimental NMR data with computed chemical shifts to validate electronic effects of the chloro and dioxin substituents .

Q. What strategies address contradictions in bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent purity (>95% by HPLC) and solvent residues (e.g., DMF) are minimized .
  • Bioassay Standardization : Use positive controls (e.g., ampicillin for antimicrobial assays) and replicate experiments across cell lines or bacterial strains to account for variability .

Q. How can the environmental fate of this compound be evaluated?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate in aqueous buffers (pH 3–9) at 25–50°C to assess stability. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolyzed oxadiazole or dioxin rings) .
  • Ecotoxicology Screening : Use Daphnia magna or algal models to determine EC50_{50} values, accounting for bioaccumulation potential from the lipophilic benzamide moiety .

Q. What experimental designs are suitable for studying its enzyme inhibition mechanisms?

  • Methodological Answer :

  • Enzyme Kinetics : Perform Michaelis-Menten assays with bacterial PFOR or PPTase enzymes. Vary substrate concentrations and measure IC50_{50} values using spectrophotometric methods .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the chloro-benzamide group and enzyme active sites, validated by mutagenesis studies .

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